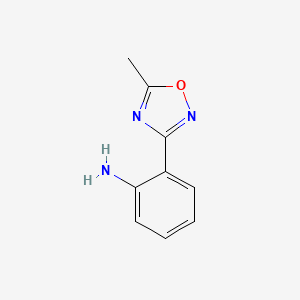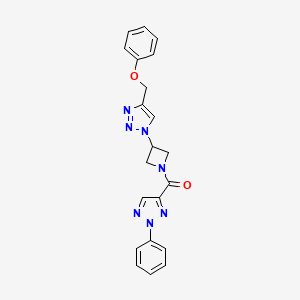
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a sophisticated organic compound recognized for its intricate structure and versatile applications. This compound, with its blend of triazole and azetidine groups, has drawn considerable interest in the scientific community, particularly in the fields of medicinal chemistry and material science. The combination of different ring systems bestows unique chemical properties, making it a valuable subject for various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic synthesis, often starting with the formation of individual triazole and azetidine moieties. Key synthetic routes include:
Preparation of azetidine derivatives through ring-closure reactions of appropriate precursors.
Coupling of the triazole and azetidine derivatives using suitable linking agents under mild to moderate conditions. Reagents like copper (I) catalysts and solvents such as acetonitrile are commonly employed in these reactions to ensure high yields and purity.
Industrial Production Methods:
For large-scale production, the synthesis must be optimized for cost-efficiency and scalability. This involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Developing greener synthesis routes with minimal environmental impact.
Employing robust purification techniques to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone participates in various chemical reactions:
Oxidation: : The phenoxymethyl group can undergo oxidation to form quinone-like structures.
Reduction: : Triazole rings can be hydrogenated under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic ring.
Common Reagents and Conditions:
Reagents such as hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halides for substitution are typically employed. Conditions like temperature control, solvent choice, and reaction time are crucial to achieving desired outcomes.
Major Products:
The reactions yield diverse products, including hydroxyl derivatives, hydrogenated triazole compounds, and substituted aromatics. The nature of these products depends on the specific reaction pathways and conditions utilized.
Scientific Research Applications
Chemistry:
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Biology:
It has been explored for its antimicrobial properties and ability to modulate biological pathways, making it a candidate for drug development.
Medicine:
Potential therapeutic applications include its use as an antimicrobial agent, anti-inflammatory drug, and in cancer therapy due to its ability to inhibit certain enzymes.
Industry:
Its unique chemical properties make it suitable for use in developing novel materials, including polymers and coatings with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. It is known to:
Inhibit enzyme activity by binding to active sites.
Interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Modulate signaling pathways by interacting with protein receptors.
Comparison with Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-Benzyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone
Uniqueness:
This compound stands out due to its dual triazole rings and azetidine structure, which confer distinctive chemical reactivity and biological activity. The presence of the phenoxymethyl group further enhances its potential for diverse applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-21(20-11-22-28(24-20)17-7-3-1-4-8-17)26-13-18(14-26)27-12-16(23-25-27)15-30-19-9-5-2-6-10-19/h1-12,18H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWQYPRICUPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
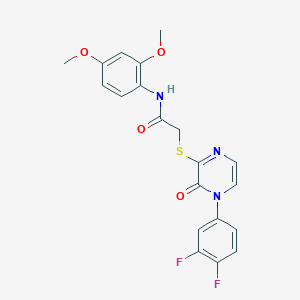
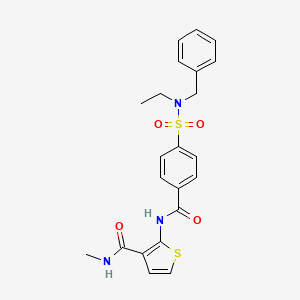
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)
![(3-Chloro-4-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2569602.png)

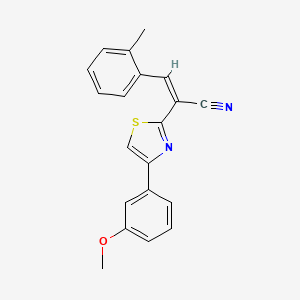

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
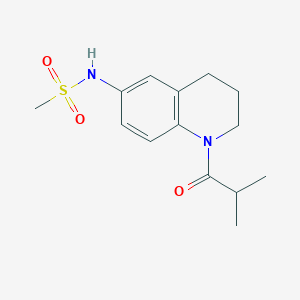

![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
